1-(2,4-dimethylphenyl)-N,N-diisobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group and two 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction involving appropriate precursors. The 2,4-dimethylphenyl group can be introduced via a substitution reaction, and the N,N-bis(2-methylpropyl) groups are typically added through alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the phenyl ring or the nitrogen atoms. Examples include:
- 1-(2,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group and the N,N-bis(2-methylpropyl) groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H29N5 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29N5/c1-14(2)11-25(12-15(3)4)20-18-10-24-26(21(18)23-13-22-20)19-8-7-16(5)9-17(19)6/h7-10,13-15H,11-12H2,1-6H3 |
InChI Key |
QLMGUTMPFXNXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC(C)C)CC(C)C)C |
Origin of Product |
United States |
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